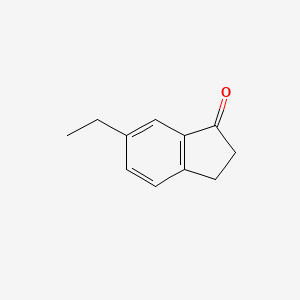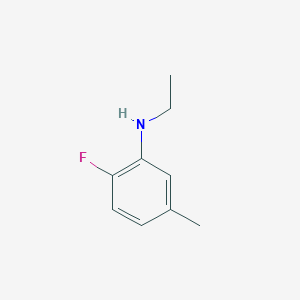
2-(4-Fluorophenyl)propanal
Vue d'ensemble
Description
“2-(4-Fluorophenyl)propanal” is a chemical compound with the molecular formula C9H9FO . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of “2-(4-Fluorophenyl)propanal” involves various chemical reactions. A study has reported the synthesis of a similar compound, “2-(4-fluorophenyl)-4H-chromen-4-one”, using density functional theory (DFT) at B3LYP/6-31G(d,p) basis set . The geometry of the molecules was optimized using the same basis set .Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)propanal” has been analyzed using various methods. The compound’s InChI code is “1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3” and its InChI key is "AANCPBXTNIZNIJ-UHFFFAOYSA-N" .Chemical Reactions Analysis
The chemical reactivity of “2-(4-Fluorophenyl)propanal” has been studied in various reactions. For instance, a study reported the synthesis of “2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile” using a 'green protocol’ .Physical And Chemical Properties Analysis
“2-(4-Fluorophenyl)propanal” has a molecular weight of 152.17 . It is a liquid at room temperature and should be stored at temperatures below -10°C .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Research Chemicals : Research on substances based on the 1,2-diarylethylamine template, including 2-(4-Fluorophenyl)propanal derivatives, has been explored for various clinical applications. These compounds are synthesized and characterized using mass spectrometry, chromatography, and spectroscopy techniques (Dybek et al., 2019).
Crystal Structures and Hirshfeld Surface Studies : The crystal structures of 2-(4-Fluorophenyl)propanal derivatives are studied using X-ray diffraction, and Hirshfeld surface analysis is used to quantify intermolecular interactions, providing insights into the physical properties of these compounds (Salian et al., 2018).
Antimicrobial and Antifungal Activity
Novel Antimicrobial Compounds : Compounds derived from 2-(4-Fluorophenyl)propanal have been synthesized and evaluated for their antimicrobial properties. This includes exploring their effects against various bacterial strains (Nagamani et al., 2018).
Antifungal and Antimicrobial Agents : Research includes studying the antifungal and antimicrobial activities of new fluorophenyl-containing 1,2,4-triazoles, indicating potential applications in developing new antimicrobial and antifungal agents (Бігдан, 2021).
Photophysical and Optical Properties
Vibrational Spectroscopy : Investigations into the vibrational spectroscopy of 2-(4-Fluorophenyl)propanal derivatives provide insights into their molecular structure and potential applications in fields such as nonlinear optics and molecular sensing (Panicker et al., 2014).
Spectral Behavior in Different Media : The spectral behavior of fluorophenyl derivatives in various solvents is studied, which is crucial for applications in organic photoemitting diodes and understanding solvatokinetic effects (Pannipara et al., 2015).
Pharmaceutical Research
- Pharmacokinetic Studies : Research includes the pharmacokinetic profiling of compounds such as 3-fluorophenmetrazine, a derivative of 2-(4-Fluorophenyl)propanal, highlighting their potential use in medicinal products and the need for understanding their metabolic pathways (Grumann et al., 2019).
Material Science Applications
- Photoalignment of Liquid Crystals : Studies explore how derivatives of 2-(4-Fluorophenyl)propanal can be used to promote photoalignment in liquid crystal displays, demonstrating their potential use in electronic display technology (Hegde et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-fluorophenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANCPBXTNIZNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457861 | |
| Record name | 2-(4-fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)propanal | |
CAS RN |
189445-63-4 | |
| Record name | 2-(4-fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3021328.png)




![N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3021337.png)







